![molecular formula C17H16N2O6 B4010582 methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoate](/img/structure/B4010582.png)
methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate and related compounds involves complex chemical processes. For instance, the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates was achieved through reactions of dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, followed by reaction with maleic anhydride and subsequent cyclization (Kolyamshin et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds exhibits intricate details. For instance, the compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure linked into chains by hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate are diverse. For instance, the reaction of 2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxanes with aminobenzoates leads to the formation of derivatives through monosubstitution (Kolyamshin et al., 2021).
Physical Properties Analysis
The physical properties of compounds in this class can be complex. The study of the spatial and electronic structure of derivatives like 2-methyl-5,7-dinitrobenzo[d]oxazole provides insights into bond lengths and charges on atoms, contributing to an understanding of their physical characteristics (Mukhtorov et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties of such compounds includes examining their reactivity and interaction with other chemicals. For instance, the formation of hydrogen-bonded sheets and chains in certain derivatives indicates specific chemical behavior and properties (Portilla et al., 2007).
Scientific Research Applications
Regioselectivity in Acylation Reactions
The study by Koszytkowska-Stawińska, Gębarowski, and Sas (2004) explored the effect of base and acyl chloride on the regioselectivity of acylation, leading to derivatives that are potentially useful in synthesizing compounds similar to methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate. Their findings contribute to understanding how different reagents and conditions affect the outcomes of acylation reactions, a key process in the synthesis of various organic compounds (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Synthesis of Azo Compounds
Priewisch and Rück‐Braun (2005) discussed an efficient preparation method for nitrosoarenes leading to the synthesis of unsymmetrically substituted azobenzenes. This research highlights a methodology that might be applicable for synthesizing derivatives or intermediates related to methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate, emphasizing the role of nitroso compounds in the synthesis of azo dyes and related materials (Priewisch & Rück‐Braun, 2005).
Hydrogen-Bonded Molecular Structures
Research by Portilla et al. (2007) on hydrogen-bonded structures of related compounds provides insights into the molecular organization and potential intermolecular interactions of methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate. Understanding these interactions is crucial for the development of materials and pharmaceuticals with desired physical and chemical properties (Portilla et al., 2007).
Oxidation and Polymerization Studies
Klemm and Schulze (1993) investigated the ring-opening polymerization of cyclic ketenacetals, providing insights into the polymerization behaviors that could be relevant for derivatives of methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate. This research contributes to the broader understanding of how different substituents and conditions influence the polymerization processes of cyclic compounds (Klemm & Schulze, 1993).
Redox Condensation Reactions
Nguyen, Pasturaud, Ermolenko, and Al‐Mourabit (2015) demonstrated a concise access to 2-aroylbenzothiazoles through redox condensation reactions involving o-halonitrobenzenes, acetophenones, and elemental sulfur. This methodological approach is relevant for synthesizing structurally related compounds to methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-4-nitrobenzoate, showcasing the versatility and efficiency of redox condensation in organic synthesis (Nguyen et al., 2015).
properties
IUPAC Name |
methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-25-17(22)11-5-4-10(19(23)24)7-12(11)18-15(20)13-8-2-3-9(6-8)14(13)16(18)21/h4-5,7-9,13-14H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRGLJKBSCDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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